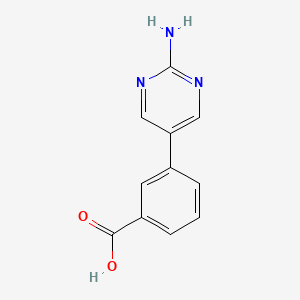

3-(2-Aminopyrimidin-5-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-aminopyrimidin-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-11-13-5-9(6-14-11)7-2-1-3-8(4-7)10(15)16/h1-6H,(H,15,16)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVFXTMOJRFRPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CN=C(N=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661695 | |

| Record name | 3-(2-Aminopyrimidin-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-45-4 | |

| Record name | 3-(2-Aminopyrimidin-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Aminopyrimidin-5-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(2-Aminopyrimidin-5-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies and analytical principles, this document details the compound's physicochemical properties, a robust protocol for its synthesis and purification, and an exploration of its potential therapeutic applications.

Compound Profile: Identity and Key Physicochemical Parameters

This compound is a bifunctional molecule incorporating a 2-aminopyrimidine scaffold linked to a benzoic acid moiety. This unique structural arrangement confers a range of chemical properties that are attractive for its use as a building block in the synthesis of larger, biologically active molecules. The 2-aminopyrimidine group is a well-established pharmacophore found in numerous approved drugs, often interacting with the hinge region of protein kinases. The benzoic acid group provides a handle for further chemical modification and can influence the compound's solubility and pharmacokinetic profile.

A summary of its core identifiers and calculated physicochemical properties is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | ChemUniverse |

| CAS Number | 914349-45-4 | [ChemUniverse, Parchem] |

| Molecular Formula | C₁₁H₉N₃O₂ | [ChemUniverse, Key Organics] |

| Molecular Weight | 215.21 g/mol | [ChemUniverse, Key Organics] |

| Purity | >95% (typically available) | [ChemUniverse] |

Synthesis and Purification: A Reliable Pathway via Suzuki-Miyaura Coupling

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely recognized for its reliability, high functional group tolerance, and the commercial availability of the required starting materials.[1][2] The reaction couples a pyrimidine boronic acid derivative with a halogenated benzoic acid.

Causality Behind Experimental Choices

The choice of the Suzuki-Miyaura coupling is predicated on its efficiency in forming C-C bonds between aromatic rings.[1][2] The use of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is crucial for the catalytic cycle which involves oxidative addition, transmetalation, and reductive elimination.[1] A base, typically potassium carbonate or cesium carbonate, is required to facilitate the transmetalation step. The solvent system, often a mixture of an organic solvent like 1,4-dioxane and water, is chosen to ensure the solubility of both the organic and inorganic reagents.[1] Microwave-assisted heating can significantly reduce reaction times.[1]

Detailed Step-by-Step Methodology

Materials:

-

3-Bromobenzoic acid (1.0 equivalent)

-

2-Aminopyrimidine-5-boronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid, 2-aminopyrimidine-5-boronic acid, and potassium carbonate.

-

The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed 1,4-dioxane and water to the reaction mixture.

-

Reaction: Heat the mixture to 80-100°C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of approximately 3-4 to precipitate the product.

-

Purification: The crude product is collected by filtration and washed with water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Due to the limited availability of experimental spectra for this compound, this section provides predicted spectral data based on the known characteristics of its constituent functional groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzoic acid and pyrimidine rings, as well as the amine protons.

-

Aromatic Protons (Benzoic Acid Ring): Four protons in the aromatic region (typically δ 7.0-8.5 ppm), exhibiting complex splitting patterns (doublets, triplets, or multiplets) due to their coupling.

-

Aromatic Protons (Pyrimidine Ring): Two protons on the pyrimidine ring, likely appearing as singlets or doublets in the aromatic region.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration. This peak will exchange with D₂O.

-

Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which will also exchange with D₂O.

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by the vibrational frequencies of the key functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3]

-

N-H Stretch (Amine): Two sharp to medium peaks in the region of 3500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.[3]

-

C=C and C=N Stretches (Aromatic Rings): Several medium to strong absorption bands in the region of 1600-1450 cm⁻¹.

Predicted Mass Spectrum Fragmentation

In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 215. Key fragmentation patterns would likely involve:

-

Loss of H₂O (m/z = 197): From the carboxylic acid group.

-

Loss of COOH (m/z = 170): Decarboxylation of the molecular ion.

-

Fragmentation of the pyrimidine ring: Leading to characteristic ions of lower mass.

Potential Applications in Drug Discovery and Development

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to act as a hinge-binding motif in many protein kinase inhibitors.[4] Consequently, this compound is a valuable starting material for the synthesis of novel kinase inhibitors for the treatment of cancer and inflammatory diseases. The benzoic acid moiety allows for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Furthermore, derivatives of aminobenzoic acid have shown a wide range of biological activities, including antimicrobial and anticancer effects.[5][6] The unique combination of the aminopyrimidine and benzoic acid functionalities in this compound makes it a promising candidate for the development of new therapeutic agents.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. preprints.org [preprints.org]

An In-Depth Technical Guide to the Structural Elucidation and Analysis of 3-(2-Aminopyrimidin-5-yl)benzoic acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the structural elucidation and analysis of the novel compound, 3-(2-Aminopyrimidin-5-yl)benzoic acid. This molecule, possessing both a benzoic acid and an aminopyrimidine moiety, represents a scaffold of significant interest in medicinal chemistry. This document outlines the critical analytical techniques and methodologies required to unambiguously confirm its chemical structure and purity, and explores its potential therapeutic applications based on the known bioactivities of related compounds.

Introduction

This compound is a heterocyclic compound featuring a substituted pyrimidine ring linked to a benzoic acid framework. The 2-aminopyrimidine group is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Similarly, aminobenzoic acid derivatives are recognized as important building blocks in drug discovery.[4] The combination of these two pharmacophores in a single molecule suggests a high potential for novel biological activity, making its thorough characterization a critical step in the drug discovery and development process.

This guide will detail a multi-technique approach for the structural elucidation of this compound, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Furthermore, we will discuss a probable synthetic route and delve into the potential therapeutic applications of this compound, supported by a review of relevant scientific literature.

Synthesis Pathway: A Proposed Suzuki-Miyaura Coupling Approach

While various synthetic routes can be envisioned, a highly efficient and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[5][6][7] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.

A plausible synthetic strategy would involve the coupling of 5-bromo-2-aminopyrimidine with 3-carboxyphenylboronic acid. The rationale for this choice lies in the commercial availability of the starting materials and the generally high yields and functional group tolerance of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-2-aminopyrimidine (1.0 eq.), 3-carboxyphenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq.).

-

Solvent: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Figure 1: Proposed Suzuki-Miyaura synthesis workflow.

Structural Elucidation and Spectroscopic Analysis

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[8] For this compound, both ¹H and ¹³C NMR spectra will provide critical information about the number and connectivity of atoms.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons of both the benzoic acid and pyrimidine rings, as well as exchangeable protons from the amino and carboxylic acid groups.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet that is exchangeable with D₂O. |

| ~8.8 | Singlet | 2H | Pyrimidine C4-H, C6-H | The two equivalent protons on the pyrimidine ring are expected to be in a similar chemical environment and appear as a singlet. |

| ~8.2 | Singlet | 1H | Benzoic Acid C2-H | This proton is ortho to the carboxylic acid group and is expected to be deshielded. |

| ~7.9 | Doublet | 1H | Benzoic Acid C6-H | This proton is ortho to the pyrimidine substituent and will show coupling to the C5-H. |

| ~7.6 | Triplet | 1H | Benzoic Acid C5-H | This proton will show coupling to both C4-H and C6-H. |

| ~7.5 | Doublet | 1H | Benzoic Acid C4-H | This proton is meta to the carboxylic acid and will show coupling to the C5-H. |

| ~7.0 | Singlet (broad) | 2H | -NH₂ | The protons of the primary amine will appear as a broad singlet and are exchangeable with D₂O. |

Note: The predicted chemical shifts are based on the analysis of similar structures, including 3-aminobenzoic acid.[9]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework of the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~167.0 | -COOH | The carbonyl carbon of the carboxylic acid is typically found in this region. |

| ~163.0 | Pyrimidine C2 | The carbon bearing the amino group is expected to be highly deshielded. |

| ~158.0 | Pyrimidine C4, C6 | The two equivalent carbons in the pyrimidine ring. |

| ~135.0 | Benzoic Acid C1 | The carbon attached to the carboxylic acid group. |

| ~132.0 | Benzoic Acid C3 | The carbon attached to the pyrimidine ring. |

| ~130.0 | Benzoic Acid C5 | Aromatic CH carbon. |

| ~129.0 | Benzoic Acid C6 | Aromatic CH carbon. |

| ~125.0 | Benzoic Acid C2 | Aromatic CH carbon. |

| ~122.0 | Benzoic Acid C4 | Aromatic CH carbon. |

| ~115.0 | Pyrimidine C5 | The carbon linking the two ring systems. |

Note: Predicted chemical shifts are based on known data for benzoic acid and aminopyrimidine derivatives.[10][11]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled spectrum is typically acquired to simplify the spectrum to singlets for each unique carbon.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. hmdb.ca [hmdb.ca]

- 9. rsc.org [rsc.org]

- 10. faculty.fiu.edu [faculty.fiu.edu]

- 11. researchgate.net [researchgate.net]

The Advent of Neddylation Inhibition: A Technical Guide to the Discovery and Evolution of Pevonedistat (MLN4924)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, the ubiquitin-proteasome system (UPS) has emerged as a pivotal regulator of cellular protein homeostasis and a fertile ground for therapeutic intervention. While proteasome inhibitors have validated this pathway as a therapeutic target, attention has increasingly turned to the upstream regulatory nodes that offer potential for greater specificity and novel mechanisms of action. This guide provides an in-depth exploration of Pevonedistat (MLN4924; TAK-924), a first-in-class, potent, and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE). We will traverse the historical context of its discovery, delineate its intricate mechanism of action, detail its synthetic evolution, and summarize its journey through clinical investigation, offering a comprehensive technical resource for the scientific community. While the query originated with CAS 914349-45-4, 3-(2-aminopyrimidin-5-yl)benzoic acid, this molecule is understood to be a potential synthetic precursor or fragment. The primary focus of this guide is the pharmacologically active compound, Pevonedistat, which is identified by CAS 905579-51-3[1].

Discovery and Historical Context: Targeting a Novel Node in the Ubiquitin-Proteasome System

The discovery of Pevonedistat represents a significant milestone in oncology drug development, marking the first clinical-stage inhibitor of the neddylation pathway. The journey began at Millennium Pharmaceuticals (later Takeda Oncology), where scientists sought to modulate the UPS at a point upstream of the proteasome.

The Rationale for Targeting NAE: The Cullin-RING E3 ubiquitin ligases (CRLs) are the largest family of E3 ligases, responsible for targeting a vast array of proteins for proteasomal degradation[2]. The activity of CRLs is critically dependent on a post-translational modification known as neddylation, where the ubiquitin-like protein NEDD8 is conjugated to the cullin subunit of the CRL complex[3][4]. This process is initiated by the NEDD8-activating enzyme (NAE), an E1-like enzyme that catalyzes the first step in the neddylation cascade[4][5]. The central role of NAE in activating the entire family of CRLs made it a highly attractive, single target for therapeutic intervention. It was hypothesized that inhibiting NAE would globally inactivate CRLs, leading to the accumulation of their substrates and ultimately inducing cancer cell death.

From Concept to Candidate: Pevonedistat (MLN4924) was discovered and first reported in a seminal 2009 publication in Nature[6][7]. It was identified as a potent and selective inhibitor of NAE[8][9]. Structurally, Pevonedistat is a pyrrolopyrimidine derivative, and its development was a result of extensive medicinal chemistry efforts to create a molecule that could effectively and specifically target the NAE enzyme[1][10]. The discovery was a landmark achievement, as it validated NAE as a druggable target and introduced a novel mechanistic class of anti-cancer agents[11]. Pevonedistat was originally developed by Millennium Pharmaceuticals, which was acquired by Takeda in 2008, and subsequently became a key asset in Takeda's oncology pipeline[12].

Mechanism of Action: Substrate-Assisted, Covalent Inhibition of NAE

Pevonedistat's mechanism of action is a compelling example of sophisticated enzyme inhibition. It acts as a mechanism-based inhibitor, forming a covalent adduct with NEDD8 in the active site of the NAE enzyme[13][14].

The Neddylation Cascade: The process begins with NAE, a heterodimer of the APPBP1 and UBA3 subunits, which binds ATP and NEDD8. This leads to the formation of a NEDD8-adenosine monophosphate (AMP) intermediate. The activated NEDD8 is then transferred to a catalytic cysteine residue on the UBA3 subunit, forming a high-energy thioester bond[14].

Pevonedistat's Intervention: Pevonedistat, being structurally related to AMP, acts as an AMP mimetic[13][14][15]. It enters the NAE catalytic pocket and reacts with the thioester-linked NEDD8, forming a stable, covalent NEDD8-Pevonedistat adduct[4][14]. This adduct is unable to be transferred to the E2 conjugating enzyme, Ubc12, effectively trapping the NAE-NEDD8 complex in an inactive state and halting the entire downstream neddylation cascade[2][13].

Caption: Pevonedistat inhibits NAE, blocking CRL activation and leading to substrate accumulation and apoptosis.

Cellular Consequences: The inhibition of CRL activity leads to the accumulation of a multitude of their substrates. Key among these are proteins that regulate cell cycle progression and DNA replication, such as CDT1 and p27[13]. The accumulation of CDT1, a DNA replication licensing factor, causes deregulation of S-phase DNA synthesis, leading to DNA re-replication, DNA damage, and subsequent cell cycle arrest and apoptosis[2][14][16]. Pevonedistat has been shown to induce these effects across a broad range of cancer cell lines[2][5].

Synthesis and Manufacturing of Pevonedistat

The initial discovery synthesis of Pevonedistat was a lengthy, multi-step process with low overall yield, involving over 20 linear steps and multiple chromatographic purifications[17]. For clinical development and potential commercialization, a more efficient and scalable synthesis was imperative.

Improved GMP Synthesis: A significantly improved, practical synthesis for Good Manufacturing Practice (GMP) production was subsequently developed[17]. This optimized route features a linear process with six solid isolations and has been successfully implemented on a 15-30 kg scale. Key features of this improved synthesis include:

-

Enantioselective Synthesis: A critical step is the enantioselective synthesis of an amino-diol cyclopentane intermediate, which contains three chiral centers.

-

Novel Regioselective Sulfamoylation: A novel and regioselective sulfamoylation reaction was developed using N-(tert-butoxycarbonyl)-N-[(triethylenediammonium)sulfonyl]azanide.

-

Chromatography-Free Process: The revised process eliminates the need for chromatographic purifications, a significant advantage for large-scale manufacturing.

This optimized synthesis resulted in a 25% overall yield and a final product with over 98% chemical purity, demonstrating a robust and scalable manufacturing process suitable for clinical and commercial supply[17].

Preclinical and Clinical Development: A Journey of Promise and Setbacks

Pevonedistat has undergone extensive preclinical and clinical evaluation, demonstrating activity in a variety of cancer models but also facing challenges in late-stage trials.

Preclinical Activity

Preclinical studies have consistently demonstrated the anti-tumor activity of Pevonedistat across a wide range of hematologic and solid tumor cell lines and xenograft models[2][4][7].

| Parameter | Value | Cell Line/Model | Reference |

| NAE IC₅₀ | 4.7 nM | In vitro enzyme assay | [9] |

| Cellular IC₅₀ | < 0.1 µM | HCT-116 cells | [13] |

| Apoptosis Induction | Time and dose-dependent | Mantle cell lymphoma cells | [3] |

| In Vivo Efficacy | Tumor growth inhibition | HCT-116 xenografts | [13] |

Clinical Trials

Pevonedistat has been evaluated in numerous clinical trials, both as a single agent and in combination with other therapies. Early phase studies established its safety profile and demonstrated preliminary signs of efficacy.

Phase I Studies: The initial Phase I trials in patients with advanced solid tumors, multiple myeloma, and lymphoma established the maximum tolerated dose (MTD) and characterized the safety profile, with dose-limiting toxicities including hyperbilirubinemia and elevated liver enzymes[2][4][16]. Pharmacodynamic studies in these trials confirmed on-target activity, with the detection of the Pevonedistat-NEDD8 adduct and accumulation of CRL substrates like CDT1 in tumor biopsies and peripheral blood mononuclear cells[2][4].

Combination Therapy and Focus on Hematologic Malignancies: Preclinical data suggested synergistic activity when Pevonedistat was combined with other agents, such as azacitidine[15]. This led to a clinical development strategy focused on hematologic malignancies, particularly myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).

-

Phase II Studies: A Phase II study (NCT02610777) investigating Pevonedistat in combination with azacitidine for patients with higher-risk MDS, chronic myelomonocytic leukemia (CMML), or low-blast AML showed encouraging results. The combination demonstrated a higher overall response rate and event-free survival compared to azacitidine alone, with a comparable safety profile[8][9].

-

Phase III PANTHER Trial: The promising Phase II results led to the initiation of the pivotal Phase III PANTHER trial (NCT03268954), a global, randomized study comparing Pevonedistat plus azacitidine to azacitidine alone in a similar patient population[18][19][20][21]. However, in 2021, Takeda announced that the trial did not meet its primary endpoint of a statistically significant improvement in event-free survival[12][22]. While disappointing, further analysis of the data is ongoing to understand the results fully[12].

Experimental Protocols

NAE Inhibition Assay (Time-Resolved Fluorescence)

This protocol describes a typical in vitro assay to determine the IC₅₀ of an inhibitor against the NAE enzyme.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 0.05% BSA, 5 mM MgCl₂, 20 µM ATP, and 250 µM glutathione.

-

Enzyme and Substrate Addition: To the wells of a 384-well plate, add 0.3 nM recombinant human NAE enzyme, 10 nM Ubc12-GST, and 75 nM NEDD8-Flag.

-

Inhibitor Titration: Add Pevonedistat or other test compounds at various concentrations.

-

Incubation: Incubate the plate at 24°C for 90 minutes.

-

Termination and Detection: Stop the reaction by adding a detection buffer containing EDTA, Europium-cryptate labeled anti-Flag antibody, and allophycocyanin (APC)-labeled anti-GST antibody.

-

Signal Reading: After a 2-hour incubation at 24°C, read the plate using a time-resolved fluorescence reader to measure the proximity of the donor (Europium) and acceptor (APC) fluorophores, which is indicative of the formation of the Ubc12-NEDD8 conjugate.

-

Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Caption: Workflow for an in vitro NAE inhibition assay using time-resolved fluorescence.

Cell Viability Assay (ATP-based)

This protocol outlines a common method to assess the cytotoxic effects of Pevonedistat on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., 3,000–8,000 cells per well) in a 96-well culture plate and incubate overnight at 37°C.

-

Compound Treatment: Add Pevonedistat at a range of concentrations to the cells in complete growth medium.

-

Incubation: Incubate the cells for 72 hours at 37°C.

-

Lysis and ATP Measurement: Add a cell lysis reagent that releases ATP and provides the necessary substrates for a luciferase reaction (e.g., ATPlite assay kit).

-

Luminescence Reading: Measure the luminescent signal using a plate reader. The amount of light produced is proportional to the amount of ATP present, which reflects the number of viable cells.

-

Data Analysis: Normalize the results to untreated control cells and calculate the IC₅₀ value, the concentration of Pevonedistat that causes 50% inhibition of cell viability.

Conclusion

Pevonedistat (MLN4924) stands as a pioneering achievement in cancer drug discovery, representing the first clinical translation of NAE inhibition. Its discovery and development have profoundly advanced our understanding of the neddylation pathway and its role in cancer. From its rational design and elegant mechanism of action to its refined, scalable synthesis, Pevonedistat exemplifies the multidisciplinary nature of modern drug development. While the results of the Phase III PANTHER trial were not what was hoped for, the journey of Pevonedistat has provided invaluable insights for the field. The targeting of protein neddylation remains a compelling therapeutic strategy, and the lessons learned from Pevonedistat will undoubtedly guide the development of the next generation of inhibitors targeting this critical cellular pathway.

References

- 1. Pevonedistat | C21H25N5O4S | CID 16720766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Nature Publishes Preclinical Data on an Inhibitor of a Novel Target Discovered by Takeda Pharmaceutical Co. Ltd. - BioSpace [biospace.com]

- 7. The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway [mdpi.com]

- 8. ascopubs.org [ascopubs.org]

- 9. Pevonedistat plus azacitidine vs azacitidine alone in higher-risk MDS/chronic myelomonocytic leukemia or low-blast-percentage AML - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Gamble by Takeda on unproven cancer mechanism draws a blank | pharmaphorum [pharmaphorum.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Pevonedistat - Wikipedia [en.wikipedia.org]

- 15. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phase I Study of the Novel Investigational NEDD8-activating Enzyme Inhibitor Pevonedistat (MLN4924) in Patients with Relapsed/refractory Multiple Myeloma or Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. Facebook [cancer.gov]

- 20. Asia-inclusive global development of pevonedistat: Clinical pharmacology and translational research enabling a phase 3 multiregional clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Asia‐inclusive global development of pevonedistat: Clinical pharmacology and translational research enabling a phase 3 multiregional clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Takeda’s pevonedistat fails to meet primary goal in Phase III leukaemia trial [clinicaltrialsarena.com]

A Guide to the Spectroscopic Characterization of -3-(2-Aminopyrimidin-5-yl)benzoic Acid

Introduction

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 3-(2-Aminopyrimidin-5-yl)benzoic acid (CAS: 914349-45-4, Formula: C₁₁H₉N₃O₂, Molecular Weight: 215.21 g/mol ) is a molecule of interest, featuring a trifecta of key functional groups: a carboxylic acid, an aromatic amine, and a heterocyclic pyrimidine ring.[1][2] This guide provides an in-depth, technical framework for the spectroscopic analysis of this compound, moving beyond mere data presentation to explore the causality behind experimental choices and the logic of spectral interpretation. Our approach integrates Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy stands as the most powerful technique for determining the precise arrangement of atoms in an organic molecule. It provides a detailed map of the carbon and hydrogen framework.

Expertise in Action: Protocol for NMR Data Acquisition

The choice of solvent and experimental parameters is not arbitrary; it is a deliberate decision to maximize data quality. For a molecule with both acidic (COOH) and basic (NH₂) protons, which are exchangeable, the selection of a suitable deuterated solvent is critical.

Recommended Protocol:

-

Sample Preparation: Accurately weigh 10-15 mg of the compound for ¹H NMR (25-50 mg for ¹³C NMR).

-

Solvent Selection: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Scientific Rationale: DMSO-d₆ is the solvent of choice for several reasons. It is an excellent solvent for polar, polyfunctional molecules. Crucially, it forms hydrogen bonds with the -OH and -NH₂ protons, slowing down their rate of chemical exchange. This sharpening of the signals allows for their unambiguous observation, which is often not possible in solvents like chloroform-d where these peaks can be excessively broad or absent.[3][4][5]

-

-

Filtration: Filter the solution through a glass wool-plugged pipette directly into a 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.

-

Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard pulse programs for ¹H, ¹³C, and ancillary experiments like DEPT-135 should be used.

¹H NMR Spectral Interpretation: Assigning the Protons

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure, we can predict a distinct pattern of signals.

Table 1: Predicted ¹H NMR Assignments for this compound in DMSO-d₆

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.1 | Broad Singlet | 1H | H -OOC-Ar | The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding with the DMSO solvent.[6][7] |

| ~8.8 | Singlet | 2H | Pyrimidine-H | Protons on the electron-deficient pyrimidine ring are significantly deshielded. These two protons are chemically equivalent. |

| ~8.3 | Singlet | 1H | Benzoic Acid-H | This proton is ortho to the carboxylic acid group, experiencing deshielding from both the ring current and the carbonyl's anisotropic effect. |

| ~8.0 | Doublet | 1H | Benzoic Acid-H | This proton is ortho to the pyrimidine substituent and will show coupling to the adjacent proton. |

| ~7.7 | Doublet | 1H | Benzoic Acid-H | This proton is meta to both substituents and will couple to its ortho neighbors. |

| ~7.5 | Triplet | 1H | Benzoic Acid-H | This proton is para to the carboxylic acid and will appear as a triplet due to coupling with its two ortho neighbors. |

| ~6.8 | Broad Singlet | 2H | -NH ₂ | The amine protons' signal is often broad due to quadrupole effects of the nitrogen atom and exchange. Its chemical shift is influenced by hydrogen bonding.[3] |

Caption: Predicted ¹H NMR assignments for key protons.

¹³C NMR Spectral Interpretation: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Assignments for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~167 | C =O | The carboxylic acid carbonyl carbon is highly deshielded, appearing at the downfield end of the spectrum.[7] |

| ~163, 158 | Pyrimidine Ring | Carbons bonded to nitrogen in the heterocyclic ring are significantly deshielded. |

| ~130 - 135 | Benzoic Ring | Quaternary carbons (C-COOH and C-pyrimidine) of the benzene ring. |

| ~120 - 130 | Benzoic Ring | Protonated carbons of the benzene ring. |

| ~115 | Pyrimidine Ring | The carbon atom situated between the two nitrogen atoms in the pyrimidine ring. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Trustworthiness through a Standardized Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation.

Experimental Protocol:

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Interpreting the Vibrational Fingerprint

The IR spectrum provides a unique fingerprint of the molecule, with characteristic bands confirming the presence of its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |

| 3400–3250 | N-H Stretch | Primary Amine (-NH₂) | Two distinct, sharp to medium bands are expected for the symmetric and asymmetric stretching of the primary amine.[8] |

| 3300–2500 | O-H Stretch | Carboxylic Acid (-COOH) | A very broad, strong absorption band is the hallmark of a hydrogen-bonded carboxylic acid O-H group.[6][7] This broadness is a key distinguishing feature. |

| ~1710 | C=O Stretch | Carboxylic Acid (-COOH) | A very strong, sharp absorption corresponding to the carbonyl stretch. Its position indicates conjugation with the aromatic ring.[6][7] |

| 1650–1580 | N-H Bend | Primary Amine (-NH₂) | A medium to strong scissoring vibration band confirms the presence of the primary amine.[8] |

| 1600–1450 | C=C and C=N Stretches | Aromatic/Pyrimidine Rings | Multiple sharp bands of variable intensity are characteristic of the skeletal vibrations of both the benzene and pyrimidine rings.[9] |

| 1335–1250 | C-N Stretch | Aromatic Amine | A strong band in this region is indicative of the stretching vibration between the aromatic ring and the amine nitrogen.[8] |

Caption: Key functional groups and their characteristic IR regions.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental formula. It also offers structural clues through the analysis of fragmentation patterns.

Authoritative Grounding: Protocol for High-Resolution Mass Spectrometry (HRMS)

For definitive formula confirmation, HRMS is indispensable.[10][11] Electrospray Ionization (ESI) is the ideal ionization technique for this polar, non-volatile molecule.[12]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into an ESI source. A positive ion mode is recommended to protonate the basic amine and pyrimidine nitrogens, forming the [M+H]⁺ ion.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap. These instruments provide mass accuracy typically within 5 ppm.[][14]

-

Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the most probable elemental composition.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions for further structural confirmation.

Deciphering the Mass Spectrum: Molecular Ion and Fragmentation

The mass spectrum provides two key pieces of information: the mass of the intact molecule and the masses of its fragments upon decomposition.

-

Molecular Ion: The theoretical exact mass of C₁₁H₉N₃O₂ is 215.0695. In positive mode ESI, the expected protonated molecular ion [M+H]⁺ would have an m/z of 216.0773 . Observing this peak with high accuracy (e.g., 216.0770 ± 0.0011) provides strong evidence for the elemental formula.

-

Fragmentation Analysis: The fragmentation pattern gives insight into the molecule's structure, revealing the most stable and labile parts. The most common fragmentation pathway for protonated benzoic acids involves the loss of water and carbon monoxide.[15][16][17]

Table 4: Predicted Key Fragments in ESI⁺ Mass Spectrum

| m/z (Nominal) | Proposed Fragment Ion | Neutral Loss | Rationale |

| 216 | [M+H]⁺ | - | The protonated molecular ion. |

| 199 | [M+H - NH₃]⁺ | NH₃ (Ammonia) | Loss of the amino group is a possible fragmentation pathway. |

| 171 | [M+H - H₂O - CO]⁺ or [C₁₀H₇N₃]⁺ | H₂O + CO | A characteristic fragmentation of benzoic acids is the sequential loss of water and carbon monoxide from the carboxylic acid moiety.[15][17] |

| 144 | [C₉H₆N₂]⁺ | H₂O + CO + HCN | Further fragmentation of the pyrimidine ring. |

| 118 | Phenylpyrimidine cation | COOH | Cleavage of the bond between the two aromatic rings. |

digraph "MS_Fragmentation" { node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];M_H [label="[M+H]⁺\nm/z = 216", fillcolor="#FBBC05"]; Frag1 [label="[M+H - H₂O - CO]⁺\nm/z = 171"]; Frag2 [label="[M+H - NH₃]⁺\nm/z = 199"]; Frag3 [label="Phenylpyrimidine Cation\nm/z = 118"];

M_H -> Frag1 [label="- H₂O, -CO"]; M_H -> Frag2 [label="- NH₃"]; M_H -> Frag3 [label="- •COOH"]; }

Caption: Predicted ESI⁺ fragmentation pathway.

Conclusion

The integrated application of NMR, IR, and high-resolution MS provides a comprehensive and self-validating analytical workflow for the structural characterization of this compound. NMR spectroscopy elucidates the precise atomic connectivity, IR spectroscopy confirms the presence of key functional groups, and HRMS provides unequivocal proof of the elemental formula and molecular weight. This multi-technique approach ensures the highest level of scientific integrity and is an essential component of the analytical dossier for any novel compound in a research or drug development setting.

References

- 1. parchem.com [parchem.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. reddit.com [reddit.com]

- 5. benchchem.com [benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 14. infinitalab.com [infinitalab.com]

- 15. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. researchgate.net [researchgate.net]

- 17. geo.fu-berlin.de [geo.fu-berlin.de]

Unveiling the Therapeutic Potential: A Guide to Identifying the Biological Targets of 3-(2-Aminopyrimidin-5-yl)benzoic acid

An In-Depth Technical Guide

Abstract

In the landscape of modern drug discovery, the identification of small molecules that can selectively modulate disease-relevant biological targets is paramount. The compound 3-(2-aminopyrimidin-5-yl)benzoic acid represents a compelling chemical entity, built upon scaffolds of proven pharmacological relevance. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate the potential biological targets of this molecule. By integrating computational prediction with robust biochemical and cellular validation methodologies, this document serves as a strategic manual. It moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and rigorous approach to target identification. The primary focus is directed toward the protein kinase family, a class of enzymes strongly implicated by the compound's core aminopyrimidine structure, which is known to function as a privileged scaffold for kinase inhibitors.[1][2]

Part 1: Structural Rationale and a Priori Hypotheses

The Molecular Architecture: A Synthesis of Privileged Scaffolds

The structure of this compound is a composite of two well-established pharmacophores: the aminopyrimidine core and the benzoic acid moiety. This unique combination provides a strong foundation for hypothesizing its biological interactions.

-

The Aminopyrimidine Core: This heterocyclic aromatic ring is a cornerstone in the design of protein kinase inhibitors.[2] Its structure serves as a bioisostere to the adenine ring of ATP, the natural substrate for all kinases.[1][2] This mimicry allows aminopyrimidine derivatives to competitively bind within the highly conserved ATP-binding pocket of a wide array of kinases, thereby inhibiting their catalytic function and downstream signaling.[2] The versatility of this scaffold has led to the development of inhibitors against numerous kinases implicated in cancer and other diseases.[1][3]

-

The Benzoic Acid Moiety: The benzoic acid group offers critical functionality. Its carboxyl group can act as a hydrogen bond donor or acceptor, forming key interactions with amino acid residues in a target's binding site. Derivatives of benzoic acid have demonstrated a wide range of biological activities, including anticancer and anti-inflammatory effects, and have been incorporated into inhibitors of targets like VEGFR-2 and histone deacetylases.[4][5]

Primary Hypothesis: A Potent Kinase Inhibitor

Given that the aminopyrimidine scaffold is a hallmark of ATP-competitive kinase inhibitors, the primary and most compelling hypothesis is that this compound functions as an inhibitor of one or more protein kinases.[1][2] The dysregulation of protein kinases is a known driver of numerous pathologies, particularly cancer, making them a major class of therapeutic targets.[6] The specific kinase or kinase family targeted by this compound would be determined by the unique interactions afforded by its complete structure.

Part 2: The Protein Kinase Family as a Primary Target Class

The human kinome consists of over 500 protein kinases, which can be broadly classified into tyrosine kinases and serine/threonine kinases.[6] The aminopyrimidine scaffold has yielded inhibitors for members of both classes.[1][6]

Potential Tyrosine Kinase Targets

Receptor and non-receptor tyrosine kinases are critical mediators of cellular signaling, and their aberrant activation is a frequent event in cancer.[6] Aminopyrimidine derivatives have shown potent activity against several key members:

-

Epidermal Growth Factor Receptor (EGFR): A pivotal driver in several cancers, including non-small cell lung cancer.[2]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis (new blood vessel formation), a process essential for tumor growth.[1]

-

Src Family Kinases (e.g., LCK, Fyn): Non-receptor tyrosine kinases involved in cell proliferation, differentiation, and migration.[6]

Potential Serine/Threonine Kinase Targets

This class of kinases regulates a vast number of cellular processes, and inhibitors of these enzymes have significant therapeutic potential.

-

Akt (Protein Kinase B): A central node in signaling pathways that promote cell survival and proliferation.[1]

-

Aurora Kinases (e.g., AURKA): Essential regulators of mitosis; their inhibition can lead to mitotic catastrophe in cancer cells.[1][7]

-

PI3K/mTOR Pathway: This pathway is crucial for cell growth and metabolism and is frequently dysregulated in cancer. Aminopyrimidine-based compounds have been developed as potent dual PI3K/mTOR inhibitors.[8]

The diagram below illustrates a simplified signaling pathway for a receptor tyrosine kinase like EGFR, highlighting the point of potential inhibition by an ATP-competitive molecule such as this compound.

Table 1: Representative Kinases Inhibited by Aminopyrimidine Scaffolds

| Kinase Target | Compound Type/Example | Reported Potency (IC50) | Reference |

| RET Kinase | AD-80 | 4 nM | [6] |

| BTK | Acalabrutinib | 3 nM | [6] |

| LCK/Fyn | PP1 / PP2 | 3-6 nM | [6] |

| FLT3-ITD | Compound 5-3 | 188 nM | [9] |

| Various | Anilino/bis-anilinopyrimidines | Low nanomolar range | [1] |

Part 3: A Validated Workflow for Target Identification

A multi-step, integrated approach is essential for accurately identifying and validating biological targets. The workflow should progress from broad, predictive methods to highly specific, functional assays in a biologically relevant context.

Step 1: In Silico Target Prediction

Rationale: Computational methods offer a rapid and cost-effective way to screen a compound against thousands of potential protein targets, generating a tractable list of high-probability candidates for experimental validation.[10][11] These approaches use the compound's 2D and 3D structural information to predict binding affinity to known protein structures.

High-Level Protocol: Molecular Docking

-

Preparation: Obtain the 3D structure of this compound and energy-minimize it. Prepare a library of potential target protein structures (e.g., the crystal structures of various kinase domains from the Protein Data Bank).

-

Docking Simulation: Use docking software (e.g., AutoDock Vina) to systematically place the compound into the defined binding site (e.g., the ATP pocket) of each target protein.

-

Scoring & Analysis: The software calculates a binding energy score for each pose. Lower scores typically indicate more favorable binding.

-

Hit Selection: Rank the protein targets based on their docking scores and visual inspection of the binding poses to identify candidates with plausible interactions (e.g., hydrogen bonds, hydrophobic contacts).

Step 2: In Vitro Biochemical Validation

Rationale: Once putative targets are identified, it is crucial to confirm direct physical binding and quantify the compound's inhibitory activity using purified proteins.

Detailed Protocol: ADP-Glo™ Kinase Assay (Promega) This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. A decrease in ADP indicates inhibition.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 1 µL of the test compound (this compound) at various concentrations (e.g., 10-point serial dilution from 10 µM to 0.5 nM). Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add 2 µL of a solution containing the purified kinase of interest and its specific substrate peptide.

-

Initiate the reaction by adding 2 µL of a 5X ATP solution at a concentration near the Km for the specific kinase.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Luminescence Generation:

-

Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by a luciferase to produce light.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition relative to controls and plot the data against compound concentration. Fit the curve using non-linear regression to determine the IC50 value.

-

Step 3: Cellular Target Engagement

Rationale: Demonstrating that a compound binds to its intended target within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.[9][12]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)

-

Cell Treatment: Culture an appropriate cell line (e.g., a cancer cell line known to express the target kinase) to ~80% confluency. Treat the cells with the test compound or a vehicle control (DMSO) for 1-2 hours at 37°C.

-

Harvest and Heat Challenge: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Aliquot the cell lysate into different PCR tubes. Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice.

-

Protein Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Protein Detection: Collect the supernatant (soluble fraction) from each sample. Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or another specific protein detection method (e.g., ELISA).

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, direct engagement.

Step 4: Downstream Pathway Analysis

Rationale: To confirm that target engagement leads to the desired biological effect, it is essential to measure the modulation of downstream signaling pathways.

Detailed Protocol: Western Blotting for Phospho-Substrates

-

Cell Treatment and Lysis: Treat cells with the compound at various concentrations and for different time points. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., anti-phospho-Akt).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: Add an HRP substrate (e.g., ECL) and detect the resulting chemiluminescent signal. Re-probe the same membrane with an antibody against the total protein (e.g., total Akt) to confirm equal loading. A dose-dependent decrease in the phosphorylated substrate signal indicates successful inhibition of the target kinase's activity in the cell.

Part 4: Conclusion and Future Directions

The molecular structure of this compound strongly suggests its primary biological targets are within the protein kinase family. Its aminopyrimidine core is a well-validated ATP-mimetic scaffold, making it a prime candidate for an ATP-competitive kinase inhibitor.[1][2] The systematic workflow outlined in this guide—progressing from computational prediction to biochemical assays and culminating in cellular target engagement and functional analysis—provides a robust framework for definitively identifying its target(s) and mechanism of action.

Successful validation of a kinase target would open avenues for further preclinical development. Future work would involve comprehensive kinome-wide selectivity profiling to understand its specificity, structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties, and ultimately, evaluation in in vivo disease models to establish therapeutic efficacy.

References

- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. precisionfda.org [precisionfda.org]

- 8. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational prediction and interpretation of druggable proteins using a stacked ensemble-learning framework - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational Prediction of DrugTarget Interactions Using Chemical, Biological, and Network Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aminopyrimidine Benzoic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The aminopyrimidine benzoic acid framework has emerged as a cornerstone in medicinal chemistry, particularly in the development of targeted therapeutics. Its inherent ability to mimic the purine scaffold of ATP allows for potent and selective inhibition of a wide range of protein kinases, enzymes whose dysregulation is a hallmark of numerous pathologies, most notably cancer.[1][2] This technical guide provides a comprehensive exploration of aminopyrimidine benzoic acid derivatives, from their synthetic accessibility and rich structure-activity landscape to their profound impact on cellular signaling and clinical applications. We will delve into the causality behind experimental choices in their design and optimization, present detailed, field-proven protocols for their synthesis and biological evaluation, and visualize the intricate molecular interactions and signaling pathways they modulate. This guide is intended to serve as an authoritative resource for researchers and drug development professionals dedicated to advancing the next generation of targeted therapies.

The Rise of a Privileged Scaffold: An Introduction to Aminopyrimidine Benzoic Acid Derivatives

Nitrogen-containing heterocyclic compounds are of immense importance in medicinal chemistry, with pyrimidine derivatives being particularly prominent.[3][4] The 2-aminopyrimidine moiety, in particular, is a crucial component in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6] When coupled with a benzoic acid moiety, the resulting aminopyrimidine benzoic acid scaffold gains additional functionality, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties. This scaffold's versatility has led to the development of several clinically successful drugs, solidifying its status as a "privileged scaffold" in drug discovery.[1]

The significance of this scaffold lies in its structural mimicry of the adenine ring of ATP, the universal substrate for protein kinases.[2] This allows aminopyrimidine derivatives to act as competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream targets.[2] This targeted inhibition of specific kinases has revolutionized the treatment of diseases like chronic myeloid leukemia (CML), where the constitutively active BCR-ABL kinase is the primary driver of oncogenesis.[3][5]

Synthesis of Aminopyrimidine Benzoic Acid Derivatives: From Core Construction to Functionalization

The synthetic accessibility of the aminopyrimidine benzoic acid core is a key factor in its widespread use. A common and efficient method involves the condensation of a substituted aminopyrimidine with a benzoic acid derivative.

General Synthesis Strategy

A frequently employed synthetic route starts with a commercially available dichloropyrimidine, which undergoes sequential nucleophilic aromatic substitution reactions. The first amination is typically performed with a substituted amine, followed by a second amination with an aminobenzoic acid derivative.

A general procedure for the synthesis of 2-aminopyrimidine derivatives involves the reaction of commercially available 2-amino-4,6-dichloropyrimidine with various amines in the presence of a base like triethylamine.[7] This reaction is often carried out under solvent-free conditions at elevated temperatures (80–90 °C) to afford the desired products in good to excellent yields.[7]

Case Study: Synthesis of Imatinib

Imatinib, a landmark drug for the treatment of CML, is a prime example of an aminopyrimidine benzoic acid derivative.[3][5] Its synthesis showcases a multi-step approach to construct the final complex molecule. One synthetic route involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.[5] This key step forms the amide bond that links the aminopyrimidine core to the functionalized benzoic acid moiety.

Another described synthesis of Imatinib starts from 4-methyl-3-nitroaniline.[5] This raw material undergoes a series of reactions, including reaction with 4-(chloromethyl)benzoyl chloride and N-methylpiperazine, reduction of the nitro group to an amine, reaction with cyanamide to form a guanidine, and finally, a cyclization reaction with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one to yield Imatinib.[5]

The Heart of the Matter: Aminopyrimidine Benzoic Acid Derivatives as Kinase Inhibitors

The primary therapeutic application of aminopyrimidine benzoic acid derivatives lies in their ability to inhibit protein kinases.[1][2] The dysregulation of kinase activity is a common feature in many cancers, making them attractive targets for drug development.[2]

Mechanism of Action: Competitive ATP Inhibition

As previously mentioned, the aminopyrimidine scaffold is a bioisostere of the purine ring of ATP.[1] This structural similarity allows these derivatives to bind to the ATP-binding pocket of kinases, preventing the binding of the natural substrate and thereby inhibiting the phosphorylation of downstream proteins.[2] This competitive inhibition effectively blocks the signaling cascade that drives cellular processes like proliferation, survival, and differentiation.[2]

Key Kinase Targets

The versatility of the aminopyrimidine benzoic acid scaffold has enabled the development of inhibitors targeting a diverse range of kinases, including:

-

BCR-Abl: The fusion protein responsible for CML. Imatinib is a potent inhibitor of BCR-Abl.[3][5]

-

c-Kit and PDGFR: Receptor tyrosine kinases involved in various cancers, including gastrointestinal stromal tumors (GISTs). Imatinib also inhibits these kinases.[2]

-

Epidermal Growth Factor Receptor (EGFR): A key driver in several cancers, including non-small cell lung cancer.

-

Aurora Kinases: A family of serine/threonine kinases that play a crucial role in mitosis. Their inhibition is a promising strategy for cancer therapy.

-

c-Jun N-terminal Kinase (JNK): A member of the mitogen-activated protein kinase (MAPK) family involved in stress responses and apoptosis.

Structure-Activity Relationship (SAR) Insights

The biological activity of aminopyrimidine benzoic acid derivatives can be significantly modulated by altering the substituents on both the pyrimidine and benzoic acid rings. Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective inhibitors.

-

The 4-Amino Group of the Benzoic Acid: This group is often critical for establishing key hydrogen bonding interactions within the kinase's active site, which is essential for maintaining potency.[8]

-

The Carboxylic Acid Moiety: The carboxylic acid group can be a key interaction point or can be derivatized into esters or amides to modulate properties like cell permeability and metabolic stability.[8]

-

Substituents on the Benzoic Acid Ring: The nature and position of substituents on the benzoic acid ring play a critical role in determining biological activity.[8] For instance, the introduction of a cyclopropyl group has been shown to enhance potency in some kinase inhibitors.[8]

-

Substituents on the Pyrimidine Ring: Modifications to the pyrimidine ring can influence selectivity and potency. For example, in a series of pyrimidine-based Aurora kinase inhibitors, the introduction of a 4-chloro-2-fluorophenyl group was associated with a high degree of cMYC reduction.

Data Presentation: Quantitative Analysis of Inhibitory Potency

The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Compound Class | Target Kinase | Cell Line | IC50 (µM) | Reference |

| Pyrimidine-benzotriazole derivative | Multiple Kinases | SiHa | 0.009 | [9] |

| Aminopyrimidine derivative | CDK6/9 | - | 0.040, 0.039 | [9] |

| 4-(Thiazol-5-yl)benzoic acid derivative | CK2α | - | 0.014-0.017 | [10] |

| 4-(Thiazol-5-yl)benzoic acid derivative | CK2α' | - | 0.0046-0.010 | [10] |

| Pyrimidine derivative | Aurora A | - | 0.0241 | |

| 3-amino-5-(5-oxo-5h-benzo[a]phenothiazin-6-ylamino) benzoic acid derivative | HDAC8 | HeLa | 22.9 µg/ml | [11] |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Histone Deacetylase | Human cervical cancer | 17.84 | [11] |

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

Understanding the complex signaling networks targeted by these inhibitors is crucial for rational drug design.

The BCR-Abl Signaling Pathway

In CML, the Philadelphia chromosome translocation leads to the formation of the BCR-Abl fusion protein, a constitutively active tyrosine kinase.[12] This aberrant kinase activates a cascade of downstream signaling pathways, including the Ras/MAPK pathway, leading to uncontrolled cell proliferation and survival.[5][12] Imatinib effectively blocks this by binding to the ATP-binding site of BCR-Abl, inhibiting its kinase activity and inducing apoptosis in the cancer cells.[12]

Caption: Simplified BCR-Abl signaling pathway and the inhibitory action of Imatinib.

General Workflow for SAR-Guided Drug Discovery

The development of novel aminopyrimidine benzoic acid derivatives often follows a structured, iterative process.

Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.[8]

Experimental Protocols: A Practical Guide to Kinase Inhibition Assays

The evaluation of kinase inhibitors requires robust and reliable in vitro assays. The following is a detailed protocol for a common fluorescence-based kinase assay.[13]

Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure kinase activity and inhibitor potency.[13]

Materials:

-

Recombinant Kinase (e.g., EGFR, Aurora A)

-

Biotinylated Peptide Substrate

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Test Compounds (Aminopyrimidine Benzoic Acid Derivatives)

-

Terbium-labeled Anti-phospho-specific Antibody

-

Streptavidin-conjugated XL665

-

White, opaque 384-well assay plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup:

-

Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of the 384-well plate.

-

Add 2.5 µL of the kinase solution (containing the recombinant kinase and biotinylated peptide substrate in kinase buffer) to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (in kinase buffer) to each well.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.

-

Detection:

-

Stop the reaction and detect the phosphorylated substrate by adding 10 µL of the detection mix (containing the terbium-labeled antibody and streptavidin-XL665 in a suitable buffer) to each well.

-

Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents.

-

-

Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the terbium donor and 665 nm for the XL665 acceptor).

-

Data Analysis:

-

Calculate the TR-FRET ratio (e.g., Emission at 665 nm / Emission at 620 nm).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Clinical Significance and Future Directions

The clinical success of Imatinib has paved the way for the development of numerous other kinase inhibitors based on the aminopyrimidine scaffold. Several such drugs have received FDA approval for the treatment of various cancers.[1] The ongoing challenge of drug resistance, however, necessitates the continuous exploration of new derivatives with improved potency, selectivity, and the ability to overcome resistance mechanisms.[14]

Future research in this area will likely focus on:

-

Dual-target inhibitors: Designing molecules that can inhibit multiple key kinases in a signaling pathway to achieve synergistic effects and combat resistance.[14]

-

Allosteric inhibitors: Developing inhibitors that bind to sites other than the ATP-binding pocket to achieve greater selectivity and overcome resistance due to mutations in the ATP-binding site.

-

Targeted protein degraders: Utilizing the aminopyrimidine scaffold to create molecules that not only inhibit but also induce the degradation of the target kinase.

The aminopyrimidine benzoic acid scaffold, with its proven track record and amenability to chemical modification, will undoubtedly remain a central theme in the ongoing quest for more effective and personalized medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Imatinib - Wikipedia [en.wikipedia.org]

- 3. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. In vitro kinase activity [protocols.io]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. ClinPGx [clinpgx.org]

- 13. benchchem.com [benchchem.com]

- 14. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Hypothesized Mechanisms of Action for 3-(2-Aminopyrimidin-5-yl)benzoic acid

Foreword: From Structural Analogy to Mechanistic Insight

In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a clinically validated therapeutic is both arduous and fraught with scientific uncertainty. The compound 3-(2-aminopyrimidin-5-yl)benzoic acid, while commercially available, remains a molecule with an unelucidated mechanism of action. This guide is crafted for researchers, scientists, and drug development professionals, providing a framework for the systematic investigation of this compound. We will not present a definitive mechanism, as none currently exists in published literature. Instead, we will leverage our expertise to dissect the molecule's constituent parts—the 2-aminopyrimidine and benzoic acid moieties—to formulate robust, testable hypotheses regarding its biological activity. This document serves as a strategic roadmap, blending established biochemical and cellular methodologies with logical scientific reasoning to illuminate the potential therapeutic pathways of this intriguing molecule.

Part 1: Deconstruction of a Molecule - Foundational Clues from Chemical Scaffolds

The structure of this compound offers immediate clues to its potential biological roles. It is a conjugate of two well-known pharmacophores: the 2-aminopyrimidine ring and a benzoic acid derivative.

-

The 2-Aminopyrimidine Core: This heterocyclic scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and potent anticancer effects.[1][2] Notably, the 2-aminopyrimidine moiety is a key structural feature in several successful kinase inhibitors, such as Imatinib and Palbociclib.[2] This strongly suggests that kinase inhibition is a primary avenue of investigation for our target compound.

-